Product packaging for 2-Chloro-3,5-dimethoxybenzyl alcohol(Cat. No.:)

2-Chloro-3,5-dimethoxybenzyl alcohol

Cat. No.: B8628969
M. Wt: 202.63 g/mol
InChI Key: CKHXOYPTNLEDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,5-dimethoxybenzyl alcohol ( 5859-84-7) is an organic compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 g/mol . This benzyl alcohol derivative is characterized by methoxy groups at the 3 and 5 positions and a chlorine atom at the 2 position of the benzene ring, defining its unique physicochemical properties. While specific toxicological data for this compound is limited in the available literature, prudent laboratory practices should be followed. As a benzylic alcohol, it can serve as a versatile synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research . Its structure suggests potential as a precursor for ligands or compounds with biological activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO3 B8628969 2-Chloro-3,5-dimethoxybenzyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

(2-chloro-3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11ClO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3

InChI Key

CKHXOYPTNLEDKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)CO

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 3,5 Dimethoxybenzyl Alcohol

Established Synthetic Pathways

Established methods for synthesizing 2-Chloro-3,5-dimethoxybenzyl alcohol primarily rely on the functional group transformation of readily available precursors. These pathways include reduction-based approaches and strategic halogenation and methoxylation reactions.

Reduction-Based Approaches from Corresponding Aromatic Carbonyls

A common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-chloro-3,5-dimethoxybenzaldehyde. This transformation can be achieved using various reducing agents. For instance, the reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol has been successfully carried out with sodium borohydride (NaBH4), achieving a high yield of 98% and 100% purity. ijcea.org This method is often preferred due to its mild reaction conditions and high selectivity.

Electrochemical synthesis offers an alternative, environmentally friendly approach. semanticscholar.org The electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzyl alcohol has been demonstrated using cyclic voltammetry and constant current electrolysis. semanticscholar.orgisroset.org This technique avoids the need for chemical reducing agents, making the work-up procedure simpler and reducing the formation of undesirable byproducts. semanticscholar.org

PrecursorReducing Agent/MethodProductYieldPurity
3,4-dimethoxybenzaldehydeSodium borohydride (NaBH4)3,4-dimethoxybenzyl alcohol98%100%
2-Chloro-6-fluorobenzaldehydeConstant Current Electrolysis2-Chloro-6-fluorobenzyl alcohol--

Halogenation and Methoxylation Strategies in Aromatic Systems

The synthesis can also be approached by introducing the chloro and methoxy (B1213986) groups onto an aromatic ring, followed by the formation of the benzyl (B1604629) alcohol functionality. For instance, the halogenation of a dimethoxybenzyl alcohol can be a key step. The reaction of 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl2) is a known method to produce the corresponding benzyl chloride. ijcea.orggoogle.com This can then be a precursor for further reactions. The hydrochlorination of dialkoxy benzyl alcohols to their corresponding chlorides is another established method. google.com

These strategies require careful control of reaction conditions to ensure the desired regioselectivity of the halogenation and methoxylation steps, directing the functional groups to the correct positions on the aromatic ring.

Novel Synthetic Route Development

The development of new synthetic methods is driven by the need for more efficient, selective, and sustainable processes.

Chemo- and Regioselective Synthesis of Aromatic Scaffolds

Modern organic synthesis focuses on the development of reactions that offer high chemo- and regioselectivity, which is crucial for constructing complex polysubstituted aromatic compounds. rsc.orgrsc.orgnih.gov Benzannulation, for example, is a powerful strategy for assembling arene rings with specific substitution patterns from acyclic precursors. rsc.org Organocatalytic benzannulation, in particular, allows for the construction of diverse aromatic architectures under mild conditions with excellent control over the placement of functional groups. rsc.org

Three-component cross-coupling reactions have also emerged as a versatile tool for creating π-extended aromatic systems with high regioselectivity. researchgate.net These advanced methods provide pathways to novel aromatic scaffolds that can be further elaborated to target molecules like this compound.

Catalyst Development and Screening in Aromatic Functionalization

Catalysis plays a pivotal role in the functionalization of aromatic systems. The development of new catalysts is essential for improving the efficiency and selectivity of reactions such as oxidation, reduction, and cross-coupling. For instance, pyrazinium chlorochromate-functionalized carbonitride has been developed as a heterogeneous catalyst for the oxidation of benzyl alcohols to aldehydes. nih.gov While this is the reverse of the desired synthesis of the alcohol, it highlights the ongoing research in developing catalysts for transformations involving the benzyl functional group.

Similarly, tungsten-based catalysts immobilized on porous aromatic frameworks have shown high efficiency in the selective oxidation of benzyl alcohol. mdpi.com Research into palladium-terpyridine catalysts for the hydrodeoxygenation of benzyl alcohol provides insights into catalytic mechanisms that could be adapted for selective reductions. ku.edu The screening of various catalysts, including simple nickel complexes and dual nickel/photoredox systems, has led to improved methods for the addition of aryl halides to aldehydes, a key C-C bond-forming reaction in the synthesis of substituted benzylic alcohols. organic-chemistry.org

Catalyst SystemReaction TypeSubstrateProductKey Features
Pyrazinium chlorochromate-functionalized carbonitrideOxidationBenzyl alcoholsAldehydesHeterogeneous catalyst, in-situ synthesis. nih.gov
WO42− on Phosphonium-Containing Porous Aromatic FrameworkOxidationBenzyl alcoholBenzoic acidHigh yield, synergistic effect of support. mdpi.com
Pd-TerpyridineHydrodeoxygenationBenzyl alcoholTolueneHigh conversion and selectivity. ku.edu
Nickel/bipyridine or PyBoxAryl halide addition to aldehydesAryl halides, aldehydesSecondary benzylic alcoholsTolerates acidic functional groups. organic-chemistry.org

Optimization of Reaction Conditions and Process Intensification in Synthesis

For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, a study found that acetonitrile provided the best balance between conversion and selectivity. scielo.br The reaction time was also optimized, reducing it from 20 to 4 hours without a significant impact on the outcome. scielo.br High-throughput experimentation (HTE) and machine learning are increasingly being used to accelerate the optimization of organic reactions. beilstein-journals.org These tools allow for the rapid screening of a wide range of reaction parameters to identify the optimal conditions.

Process intensification, such as the use of microfluidics or continuous flow reactors, can also lead to significant improvements in reaction efficiency and scalability. beilstein-journals.org These technologies offer better control over reaction parameters and can lead to higher yields and purities.

ParameterEffect on ReactionExample
Solvent Can influence solubility, reactivity, and selectivity.Acetonitrile found to be optimal for silver(I)-promoted oxidative coupling. scielo.br
Temperature Affects reaction rate and can influence selectivity.-
Reaction Time Longer times do not always lead to higher yields and can result in byproduct formation.Optimized from 20 to 4 hours in dihydrobenzofuran neolignan synthesis. scielo.br
Catalyst Loading The amount of catalyst can impact reaction rate and cost.-
Oxidant/Reductant Stoichiometry The ratio of reagents is crucial for maximizing conversion.Silver(I) oxide (0.5 equiv.) was found to be the most efficient oxidant in a specific oxidative coupling. scielo.br

Chemical Reactivity and Mechanistic Studies of 2 Chloro 3,5 Dimethoxybenzyl Alcohol

Reactions at the Hydroxyl Moiety

The primary alcohol group is a key site for functionalization, enabling the synthesis of a variety of derivatives through etherification, esterification, and oxidation reactions.

Etherification and Esterification Reactions for Derivative Synthesis

The hydroxyl group of 2-Chloro-3,5-dimethoxybenzyl alcohol can be readily converted to ethers and esters, which are common strategies for creating derivatives or installing protecting groups in organic synthesis. beilstein-journals.org

Etherification: The synthesis of benzyl (B1604629) ethers from complex alcohol substrates can be challenging under strongly basic or acidic conditions. beilstein-journals.org However, methods operating under neutral conditions are suitable for substrates like this compound. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as an electrophilic benzylating agent upon warming. beilstein-journals.org A more practical, in-situ approach involves the N-methylation of 2-benzyloxypyridine with methyl triflate in the presence of the alcohol, which generates the active benzyl transfer reagent. beilstein-journals.org Given that the aromatic ring of this compound is substituted with electron-donating groups, it is expected to be an efficient substrate for such transformations. organic-chemistry.org A chemoselective method for converting benzyl alcohols into their corresponding methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol; this process proceeds via a carbocation intermediate and is particularly effective for benzyl alcohols bearing electron-donating groups. organic-chemistry.org

Esterification: Ester derivatives can be synthesized through various methods. A versatile and mild approach employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing agent. sci-hub.stresearchgate.net This reagent facilitates the esterification of carboxylic acids with alcohols under weakly basic conditions, making it complementary to the traditional acid-catalyzed Fischer esterification. sci-hub.st The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol. sci-hub.st This method is effective for a range of aliphatic, aromatic, and α,β-unsaturated carboxylic acids. sci-hub.st Enzymatic reactions, for instance using lipases, also provide a pathway for the synthesis of ester derivatives from secondary metabolite compounds, highlighting the broad applicability of esterification. medcraveonline.com

Table 1: Representative Etherification and Esterification Reactions This table is illustrative and based on general methodologies applicable to substituted benzyl alcohols.

Reaction Type Reagents Product Type Reference
Methyl Etherification 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO, Methanol 2-Chloro-1-(methoxymethyl)-3,5-dimethoxybenzene organic-chemistry.org
Benzyl Etherification 2-Benzyloxypyridine, Methyl triflate (MeOTf), MgO 1-(Benzyloxymethyl)-2-chloro-3,5-dimethoxybenzene beilstein-journals.org
Acetate Esterification Acetic Acid, DMTMM, N-Methylmorpholine (NMM) (2-Chloro-3,5-dimethoxybenzyl) acetate sci-hub.st
Benzoate Esterification Benzoic Acid, DMTMM, N-Methylmorpholine (NMM) (2-Chloro-3,5-dimethoxybenzyl) benzoate sci-hub.st

Oxidation Reactions and Their Mechanisms, including Electron Transfer Processes

The benzyl alcohol moiety is susceptible to oxidation, which can proceed through different mechanisms, including pathways involving electron transfer to form radical intermediates.

The oxidation of alcohols can be initiated by a one-electron transfer process. nih.gov For instance, alcohols like methanol, ethanol, and 2-propanol can undergo one-electron oxidation by the excited state of the 1,3,5-trimethoxybenzene (B48636) radical cation. nih.gov This process, known as hole transfer, results in the formation of an alcohol radical cation. nih.gov The rate of this transfer is consistent with the oxidation potentials of the alcohols. nih.gov Subsequent deprotonation of this radical cation can occur. nih.gov

Recent advances have utilized electrochemical methods to generate alkoxy radicals directly from unprotected aliphatic alcohols via a proton-coupled electron transfer (PCET) approach. nih.gov In this mechanism, an anodic oxidation generates a mediator radical cation, which then oxidizes the electron-rich aromatic ring of a substrate. A concerted deprotonation of the alcohol by a base and oxidation by the aryl radical cation forms the high-energy alkoxy radical. nih.gov This intermediate can then undergo further reactions. nih.gov

In the context of atmospheric chemistry, the oxidation of benzyl alcohol is found to be initiated by reaction with OH radicals. researchgate.net This can proceed via two main pathways: hydrogen abstraction from the methylene (B1212753) (-CH2-) group or OH radical addition to the aromatic ring. researchgate.net The H-abstraction pathway directly leads to the oxidation of the alcohol moiety.

Table 2: Mechanistic Steps in Electron Transfer-Mediated Oxidation

Step Process Intermediate Species Description
1 One-Electron Oxidation (Hole Transfer) Alcohol Radical Cation The alcohol donates an electron to an excited-state radical cation or an electrode, forming a highly reactive radical cation. nih.gov
2 Proton Transfer Alkoxy Radical The alcohol radical cation is deprotonated (often by a base in the system) to yield a neutral, but still highly reactive, alkoxy radical. nih.govnih.gov
3 Further Reaction Oxidized Product The alkoxy radical can undergo further reactions, such as hydrogen atom transfer or β-scission, leading to the final oxidized product (e.g., an aldehyde). nih.gov

Aromatic Ring Transformations

The substitution pattern on the benzene (B151609) ring of this compound dictates its reactivity in aromatic transformation reactions. The two methoxy (B1213986) groups are strong activating, ortho, para-directing groups, while the chlorine atom is a deactivating, ortho, para-director. The benzyl alcohol group is weakly deactivating.

Electrophilic Aromatic Substitution Reactions on Activated Systems

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring, proceeding through a positively charged intermediate known as a benzenonium ion or σ-complex. msu.edulibretexts.org The stability of this intermediate determines the position of substitution. In this compound, the directing effects of the substituents converge to strongly favor substitution at specific positions.

Directing Effects:

The C3-methoxy group directs electrophiles to its ortho (C2, C4) and para (C6) positions.

The C5-methoxy group directs to its ortho (C4, C6) and para (C2) positions.

The C2-chloro group directs to its ortho (C3) and para (C6) positions.

Combining these effects, positions C4 and C6 are the most activated sites for electrophilic attack, as they both receive strong directing influence from the two powerful methoxy activating groups. Position C2 is blocked, and positions C3 and C5 carry methoxy groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield predominantly C4 and/or C6 substituted products. msu.edumasterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Typical Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 2-Chloro-3,5-dimethoxy-4-nitrobenzyl alcohol and/or 2-Chloro-3,5-dimethoxy-6-nitrobenzyl alcohol
Bromination Br₂, FeBr₃ 4-Bromo-2-chloro-3,5-dimethoxybenzyl alcohol and/or 6-Bromo-2-chloro-3,5-dimethoxybenzyl alcohol
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 1-(3-(Hydroxymethyl)-4-chloro-2,6-dimethoxyphenyl)ethan-1-one (attack at C4)

Nucleophilic Aromatic Substitution Reactions at Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. researchgate.net This reaction is uncommon compared to EAS and typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In this compound, the leaving group is the chlorine atom at C2. However, the ring is substituted with two electron-donating methoxy groups and a weakly deactivating benzyl alcohol group. There are no strong electron-withdrawing groups ortho or para to the chlorine to stabilize the anionic intermediate required for the SNAr mechanism. libretexts.org Consequently, the substrate is deactivated towards nucleophilic aromatic substitution, and this type of reaction is not expected to proceed under standard SNAr conditions.

Directed Metalation and Subsequent Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic rings. scispace.com The strategy relies on a directed metalation group (DMG), which coordinates to a strong organolithium base (like n-BuLi or sec-BuLi) and directs deprotonation to an adjacent ortho position. scispace.comorgsyn.org The resulting aryllithium species can then be trapped with a wide range of electrophiles to install a new functional group.

In this compound, there are three potential DMGs: the two methoxy groups and the hydroxyl group (which would be deprotonated first by the base to form a lithium alkoxide, a known DMG).

The lithium alkoxide at C1 would direct metalation to the C6 position.

The methoxy group at C3 would direct metalation to the C4 position (the C2 position is blocked).

The methoxy group at C5 would direct metalation to both the C4 and C6 positions.

The combined directing effects of the C5-methoxy group and the C1-alkoxide group would strongly favor metalation at C6. Similarly, the combined effects of the C3- and C5-methoxy groups would favor metalation at C4. Therefore, a mixture of C4- and C6-lithiated species is possible, with the precise ratio depending on reaction conditions. These lithiated intermediates can then be functionalized. This strategy is reinforced by studies showing that benzyloxy groups, especially with a reinforcing meta-methoxy group, can serve as effective DMGs. researchgate.net

Table 4: Potential Functionalization via Directed Metalation

Electrophile Reagent Functional Group Introduced Predicted Product Position(s)
Carbon dioxide, then H₃O⁺ CO₂ (s) Carboxylic Acid (-COOH) C4 and/or C6
Iodine I₂ Iodine (-I) C4 and/or C6
Aldehyde/Ketone, then H₃O⁺ R₂C=O Hydroxyalkyl (-CR₂(OH)) C4 and/or C6
N,N-Dimethylformamide, then H₃O⁺ DMF Aldehyde (-CHO) C4 and/or C6

Reactivity of the Chloro Substituent.

The chloro group attached to the aromatic ring of this compound is a key functional group that enables a variety of synthetic transformations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have made them valuable substrates in organic synthesis. The reactivity of the C-Cl bond in this specific molecule is modulated by the electronic effects of the substituents on the benzene ring: two electron-donating methoxy (-OCH₃) groups and a benzyl alcohol (-CH₂OH) group.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the chloro substituent. These methods offer a versatile and efficient means to construct more complex molecules from this compound.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edunobelprize.orglibretexts.org The development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has made the coupling of less reactive aryl chlorides routine. nih.govnih.gov For this compound, a Suzuki-Miyaura reaction would yield a substituted biphenyl (B1667301) structure, a common motif in pharmaceuticals and materials science. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2-(Hydroxymethyl)-4,6-dimethoxy-1,1'-biphenyl

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org The process is catalyzed by palladium complexes with specialized phosphine ligands. organic-chemistry.org This transformation allows for the direct introduction of an amino group in place of the chlorine atom on the this compound scaffold, providing access to a wide range of arylamine derivatives. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst SystemBaseSolventProduct
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene(2-(Morpholin-4-yl)-3,5-dimethoxyphenyl)methanol

Other Cross-Coupling Reactions: The versatility of palladium catalysis extends to the formation of other bonds. Under conditions similar to the Buchwald-Hartwig amination, carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds can be formed by coupling this compound with alcohols or thiols, respectively. wikipedia.org Furthermore, the Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.

Nucleophilic Displacement Pathways and Their Scope.

Direct replacement of the chloro substituent via nucleophilic aromatic substitution (SNAr) is another potential reaction pathway. This mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In the case of this compound, the ring is substituted with two electron-donating methoxy groups, which deactivate the ring towards SNAr. Therefore, this compound is expected to be highly resistant to traditional SNAr reactions. quora.com Forcing conditions, such as high temperatures, high pressures, and very strong nucleophiles, would be required to achieve any significant conversion, and such methods are often synthetically impractical compared to the milder and more efficient palladium-catalyzed cross-coupling reactions. sarthaks.com

Table 3: Scope of Nucleophiles and General Reactivity in SNAr
NucleophileExampleExpected Reactivity with this compound
AlkoxidesCH₃O⁻Very Low / Requires harsh conditions
AminesNH₃Very Low / Requires harsh conditions
ThiolatesRS⁻Low / May proceed under forcing conditions

Advanced Mechanistic Investigations.

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their scope.

Kinetic and Thermodynamic Studies of Key Transformations.

Kinetic studies of palladium-catalyzed cross-coupling reactions provide insight into the rate-determining steps and the influence of various reaction parameters. For aryl chlorides, the initial oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step of the catalytic cycle. The rate of this step is sensitive to the electronic nature of the aryl chloride.

For this compound, the electron-donating methoxy groups would be expected to decrease the rate of oxidative addition compared to an unsubstituted chlorobenzene. Kinetic modeling and experimental studies can quantify these effects and determine thermodynamic activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. researchgate.net These parameters help elucidate the structure and energetics of the transition state, guiding the rational design of more efficient catalysts.

Computational Elucidation of Reaction Pathways and Transition States.

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at a molecular level. diva-portal.org DFT studies can map the entire potential energy surface of a catalytic cycle, identifying the structures of intermediates and transition states. acs.orgrsc.org

For the reactions of this compound, computational studies can:

Analyze Ligand Effects: Predict how different phosphine ligands influence the stability of intermediates and the energy of transition states, explaining their profound impact on reaction efficiency.

Investigate Competing Pathways: Evaluate alternative mechanisms and side reactions, such as β-hydride elimination in Buchwald-Hartwig reactions, to understand and predict reaction selectivity. youtube.com

These computational insights provide a detailed picture of the reaction pathway that complements experimental kinetic data, leading to a more complete understanding of the chemical reactivity of this compound.

Derivatives and Analogues of 2 Chloro 3,5 Dimethoxybenzyl Alcohol: Synthesis and Exploration

Design Principles for Novel Derivatives with Modified Substitution Patterns

The design of new derivatives of 2-Chloro-3,5-dimethoxybenzyl alcohol is guided by several key principles aimed at systematically altering the compound's physicochemical and biological properties. Modifications to the substitution pattern on the aromatic ring are a primary strategy to modulate electronic effects, steric hindrance, and lipophilicity.

Key Design Considerations:

Electronic Effects: The interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) groups creates a distinct electronic environment on the aromatic ring. The design of novel derivatives often involves the introduction of additional substituents to either enhance or counteract these effects. For instance, the incorporation of further electron-withdrawing groups can increase the electrophilicity of the ring, while the addition of more electron-donating groups can enhance its nucleophilicity.

Steric Modifications: The size and position of substituents can significantly impact the molecule's conformation and its ability to interact with biological targets or other molecules. Introducing bulky groups can create steric shields around reactive sites, influencing selectivity in chemical reactions.

Bioisosteric Replacement: In medicinal chemistry, the principle of bioisosterism is often employed. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the chlorine atom could be replaced with other halogens or a trifluoromethyl group.

The following table outlines potential modifications to the substitution pattern of this compound and the rationale behind these changes.

Modification Type Example Substituent Rationale
Electronic Modification Nitro group (-NO2)Increase electron-withdrawing character
Amino group (-NH2)Increase electron-donating character
Steric Modification tert-Butyl groupIntroduce steric bulk
Isopropyl groupModerate increase in steric hindrance
Lipophilicity Adjustment Hydroxyl group (-OH)Increase hydrophilicity
Long alkyl chainIncrease lipophilicity
Bioisosteric Replacement Bromine, FluorineHalogen substitution
Trifluoromethyl (-CF3)Electronic and lipophilic mimic of chlorine

Synthesis of Complex Aromatic Ethers and Esters

The hydroxyl group of this compound is a key functional handle for the synthesis of a variety of derivatives, most notably ethers and esters. These reactions typically involve the conversion of the alcohol to a more reactive intermediate or direct reaction with an appropriate electrophile.

Ether Synthesis:

A common method for the synthesis of benzyl (B1604629) ethers is the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the potential for competing reactions under harsh basic conditions, milder protocols are often preferred for complex molecules.

For instance, a general procedure for benzylation of alcohols under neutral conditions has been developed, which could be applicable to this compound. This involves the use of a benzylating agent that does not require a strong base for activation.

Ester Synthesis:

Esterification of this compound can be achieved through several methods. A straightforward approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. bloomtechz.com However, for sensitive substrates, milder conditions are preferable. The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitates the formation of an ester bond under neutral conditions.

Another approach is the reaction of the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This method is often high-yielding and proceeds under mild conditions.

The following table summarizes common synthetic routes to ethers and esters of substituted benzyl alcohols.

Derivative Type Reaction Name Reagents General Conditions
Aromatic Ethers Williamson Ether SynthesisSodium hydride, Alkyl halideAnhydrous solvent (e.g., THF, DMF)
Aromatic Esters Fischer EsterificationCarboxylic acid, Strong acid catalyst (e.g., H2SO4)Reflux in excess alcohol or with removal of water
Acylation with Acyl ChlorideAcyl chloride, Pyridine or TriethylamineAnhydrous solvent (e.g., CH2Cl2) at room temperature

Incorporation into Heterocyclic and Polycyclic Systems for Structural Diversity

The this compound moiety can serve as a valuable building block for the construction of more complex molecular architectures, including heterocyclic and polycyclic systems. These larger structures are of significant interest in drug discovery and materials science due to their diverse three-dimensional shapes and potential for specific molecular interactions.

Heterocyclic Systems:

The benzyl alcohol functionality can be a precursor to various reactive intermediates that can participate in cyclization reactions to form heterocycles. For example, oxidation of the alcohol to the corresponding aldehyde, 2-chloro-3,5-dimethoxybenzaldehyde, would provide a key intermediate for various condensation reactions. This aldehyde could react with amines, hydrazines, or other difunctional nucleophiles to form a wide range of heterocyclic rings, such as pyridines, pyrimidines, and diazepines.

One general approach involves the in-situ synthesis of heterocyclic derivatives from benzyl alcohols. d-nb.info This can be achieved using a catalyst that facilitates both the oxidation of the alcohol to an aldehyde and the subsequent cyclocondensation reaction in a one-pot procedure. d-nb.info For example, a mixture of a benzyl alcohol, a 1,3-dicarbonyl compound, and a nitrogen source can be treated with a suitable catalyst to yield dihydropyridine (B1217469) derivatives. d-nb.info

Polycyclic Systems:

The aromatic ring of this compound can participate in reactions that lead to the formation of polycyclic aromatic hydrocarbons or other fused ring systems. The substituents on the ring can direct the regioselectivity of these reactions. For instance, the electron-rich nature of the dimethoxy-substituted ring could favor electrophilic aromatic substitution reactions that lead to annulation.

A notable example of using a substituted benzyl alcohol to form a polycyclic system is the synthesis of pillar[n]arenes. sigmaaldrich.com Although this specific example uses 2,5-dimethoxybenzyl alcohol, the principle of cyclooligomerization under Lewis acid catalysis could potentially be applied to this compound to generate novel macrocyclic structures. sigmaaldrich.com

Generation of Multifunctionalized Scaffolds for Advanced Chemical Research

The strategic functionalization of this compound can lead to the creation of multifunctionalized scaffolds. These are core molecular structures that possess multiple reactive sites, allowing for the subsequent attachment of various chemical entities. Such scaffolds are invaluable in fields like combinatorial chemistry and fragment-based drug design, where the rapid generation of a library of diverse compounds is desired.

The existing functional groups on this compound—the hydroxyl group, the chlorine atom, and the aromatic ring—can all be utilized for further derivatization.

Hydroxyl Group: As discussed, the hydroxyl group can be converted into ethers, esters, or other functional groups. It can also be used as a point of attachment to a solid support for solid-phase synthesis.

Chlorine Atom: The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. Alternatively, it can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds.

Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing chloro and methoxy groups will determine the position of new substituents.

By combining these transformations, it is possible to generate complex and multifunctionalized scaffolds. For example, the hydroxyl group could be protected, followed by a cross-coupling reaction at the chlorine position, and then an electrophilic substitution on the aromatic ring. Deprotection of the hydroxyl group would then yield a scaffold with three distinct points for further diversification.

The development of such multifunctionalized scaffolds from this compound opens up avenues for the exploration of new chemical space and the discovery of molecules with novel properties and functions.

Applications of 2 Chloro 3,5 Dimethoxybenzyl Alcohol As a Key Synthetic Intermediate

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The functional group array of 2-Chloro-3,5-dimethoxybenzyl alcohol makes it an important starting material for the synthesis of molecules with potential biological activity. The benzyl (B1604629) alcohol moiety can be readily converted into other functional groups, such as halides or aldehydes, which are pivotal for building the carbon skeleton of drug-like molecules.

While direct in vitro studies detailing ligands derived specifically from this compound are not extensively documented in public literature, the broader class of substituted benzyl alcohols is fundamental to this area. For instance, related dialkoxybenzyl alcohols are precursors to their corresponding benzyl halides, which are employed in the synthesis of papaverine (B1678415) analogues. google.com These analogues are known antispasmodics, implying their interaction with specific protein targets to elicit a therapeutic effect. google.com The structural framework provided by compounds like this compound is therefore crucial for generating libraries of small molecules for screening against various biological targets. The synthesis of complex molecules like [(S)S]-3,6-dimethoxy-2-(p-tolylsulfinyl)-benzaldehyde from the related 2,5-dimethoxybenzyl alcohol further illustrates the role of these compounds as starting reagents for creating sophisticated chemical probes used in mechanistic studies. sigmaaldrich.com

The utility of substituted benzyl alcohols as foundational building blocks in medicinal chemistry is well-established. They serve as key intermediates for synthesizing a wide array of compounds that are evaluated in non-clinical studies for potential therapeutic applications. For example, the related isomer, 2-chloro-3,4-dimethoxybenzyl alcohol, is prepared by the reduction of the corresponding benzaldehyde (B42025) and serves as a precursor for creating more complex heterocyclic structures like 4-aminomethyl-3-(substituted benzyloxyimino)pyrrolidine dimesylates, which have been explored in medicinal chemistry. chemicalbook.com

Table 1: Examples of Bioactive Molecules Synthesized from Substituted Benzyl Alcohol Precursors

Precursor Compound Synthesized Molecule/Scaffold Potential Application Area
2-Chloro-3,4-dimethoxybenzyl alcohol 4-Aminomethyl-3-(substituted benzyloxyimino)pyrrolidine dimesylates Medicinal Chemistry
3,5-Dimethoxybenzyl alcohol Piceatannol Biologically Active Natural Product
Dialkoxybenzyl alcohols Papaverine Analogues Antispasmodics
4-Substituted-2-methoxyphenols Eugenol- and Curcumin-analog hydroxylated biphenyls Antitumoral Agents

Role in Natural Product Total Synthesis and Analogue Preparation

In the field of organic synthesis, the total synthesis of natural products is a significant challenge that drives the development of new synthetic methodologies. Substituted benzyl alcohols are common structural motifs in many natural products and serve as critical starting materials for their synthesis. For instance, 2,5-dimethoxybenzyl alcohol has been utilized as a reagent in the synthesis of daunorubicinone, which is the aglycone of the chemotherapy agent daunorubicin. sigmaaldrich.com

The synthesis of naturally occurring compounds such as chlorogentisyl alcohol, a chlorinated dihydroxybenzyl alcohol isolated from a fungal species, highlights the relevance of this structural class in nature. researchgate.net While the direct application of this compound in a completed total synthesis is not widely reported, its structure represents a key fragment that synthetic chemists can use to construct more complex natural product analogues. The development of efficient synthetic strategies for bioactive natural products is an active area of research with significant implications for drug discovery. nih.gov

Utility in Polymer and Materials Science Research (e.g., optical devices)

The applications of benzyl alcohol derivatives extend beyond pharmacology into the realm of materials science. The hydroxyl group of these compounds can participate in polymerization reactions, allowing for their incorporation into novel polymer chains. bloomtechz.com The resulting materials may exhibit unique optical or electronic properties due to the presence of the substituted aromatic rings. bloomtechz.com

Specifically, the non-chlorinated analogue 2,5-dimethoxybenzyl alcohol is used in the preparation of pillar[n]arenes. sigmaaldrich.com These are a class of macrocyclic host molecules that have applications in supramolecular chemistry, sensing, and advanced materials. The cyclooligomerization of the benzyl alcohol derivative, often catalyzed by a Lewis acid, leads to the formation of these pillar-shaped structures. sigmaaldrich.com By extension, this compound could potentially be used to create functionalized polymers and macrocycles where the chlorine atom modifies the material's properties, such as solubility, thermal stability, or its interaction with light, making it a candidate for research into new materials for optical devices.

Application in Reagent Design and Standardization in Analytical Chemistry

In analytical chemistry, high-purity organic compounds are essential for use as reference standards for method validation and quality control. While there is limited specific information on the use of this compound for this purpose, its stable and well-defined chemical structure makes it a suitable candidate for a reference standard in chromatographic techniques like HPLC or GC, provided it can be obtained in a highly pure form.

Furthermore, its defined chemical reactivity allows it to be a potential starting material for the synthesis of specialized analytical reagents, such as derivatizing agents or indicators. The synthesis of various dimethoxybenzyl alcohol isomers is well-documented, often involving the reduction of the corresponding benzaldehydes with reagents like sodium borohydride, and their structures are confirmed by techniques such as 1H-NMR spectroscopy. kyoto-u.ac.jp This foundational chemistry could be applied to develop new analytical tools, although this remains a potential area of application rather than a widely practiced one.

Advanced Spectroscopic Characterization and Structure Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Chloro-3,5-dimethoxybenzyl alcohol, a combination of one-dimensional and multi-dimensional NMR experiments allows for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the electronic environment of each nucleus and the spatial relationships between them.

Based on established principles and data from structurally similar compounds like dimethoxybenzyl alcohols and chlorobenzyl alcohols, a predicted ¹H and ¹³C NMR data set is presented below. rsc.orgrsc.orgchemicalbook.com Chemical shifts are influenced by the interplay of electronic effects from the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
-CH₂OH~4.7s~63-65
-OHVariable (broad s)s-
Ar-H4~6.5-6.6d~102-104
Ar-H6~6.7-6.8d~108-110
-OCH₃ (C3)~3.85s~56
-OCH₃ (C5)~3.80s~55.5
Ar-C1--~140-142
Ar-C2--~120-122
Ar-C3--~160
Ar-C5--~161

To confirm the assignments of the aromatic protons and carbons, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show a correlation between the two aromatic protons (H4 and H6), confirming their coupling relationship, likely a small meta-coupling (⁴JHH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. hmdb.ca It would definitively link the proton signal at ~6.5-6.6 ppm to the carbon signal at ~102-104 ppm (C4) and the proton at ~6.7-6.8 ppm to the carbon at ~108-110 ppm (C6). It would also connect the methylene (B1212753) proton signal (~4.7 ppm) to its corresponding carbon (~63-65 ppm) and the methoxy protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key expected correlations would include:

The methylene protons (-CH₂OH) showing correlations to the aromatic carbons C1, C2, and C6.

The methoxy protons at C3 showing correlations to C2, C3, and C4.

The methoxy protons at C5 showing correlations to C4, C5, and C6.

The aromatic proton H4 showing correlations to C2, C3, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. A NOESY spectrum could reveal correlations between the methylene protons and the aromatic proton at the C6 position, helping to establish their spatial relationship. acs.org

The conformation of the benzyl (B1604629) alcohol moiety, specifically the orientation of the hydroxymethyl group relative to the aromatic ring, can be investigated using NMR. The rotation around the C1-Cα bond is influenced by the steric and electronic effects of the ortho-substituent (the chlorine atom). cdnsciencepub.comresearchgate.net

Theoretical calculations and experimental data from related substituted benzyl alcohols suggest that the molecule will adopt a conformation that minimizes steric hindrance. cdnsciencepub.com In the case of this compound, the bulky chlorine atom at the C2 position would likely favor a conformation where the -CH₂OH group is oriented away from it. The precise dihedral angle can be further investigated by measuring long-range coupling constants (e.g., between the methylene protons and the aromatic proton at C6) and through NOESY experiments. researchgate.net

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₁ClO₃), the expected exact mass can be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an abundance of approximately one-third that of the molecular ion peak (M, from the ³⁵Cl isotope). nist.govnih.gov

Predicted HRMS Data for this compound
Ion FormulaIsotopeCalculated Exact Mass (m/z)
[C₉H₁₁ClO₃]⁺³⁵Cl202.0401
³⁷Cl204.0371

Under electron ionization (EI), benzyl alcohols typically undergo characteristic fragmentation pathways. ucalgary.caresearchgate.net For this compound, the following fragmentation patterns are anticipated:

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond can lead to the loss of •OH (17 Da), resulting in a fragment ion at m/z 185/187.

Loss of a methoxy radical (•OCH₃): Cleavage of a methoxy group can result in a fragment ion at m/z 171/173.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for primary alcohols involves the loss of formaldehyde (30 Da) from the molecular ion, which would yield a fragment at m/z 172/174.

Formation of a chlorotropylium-like ion: Alpha-cleavage (loss of •CH₂OH, 31 Da) is a common pathway for benzyl alcohols, which would lead to a substituted phenyl cation at m/z 171/173. ucalgary.ca Rearrangement could also lead to a substituted tropylium (B1234903) ion.

Loss of HCl: Elimination of hydrogen chloride (36 Da) could produce a fragment at m/z 166.

Loss of CO: Subsequent loss of carbon monoxide (28 Da) from aromatic fragments is also a possibility. stackexchange.com

Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/z (³⁵Cl/³⁷Cl)Proposed FragmentNeutral Loss
202/204[M]⁺-
185/187[M - OH]⁺•OH
171/173[M - OCH₃]⁺ or [M - CH₂OH]⁺•OCH₃ or •CH₂OH
167/169[M - Cl]⁺•Cl
172/174[M - CH₂O]⁺CH₂O
166[M - HCl]⁺•HCl

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. nih.gov

For this compound, the spectra would be dominated by vibrations associated with the hydroxyl, methoxy, chloro, and substituted benzene ring moieties. The analysis is based on data from similar compounds such as 2-chloro-5-nitrobenzyl alcohol and various dimethoxybenzenes. nih.govnipne.rochemicalbook.com

O-H Vibrations: A broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- and -OCH₃ groups would appear just below 3000 cm⁻¹. nipne.ro

C-O Vibrations: Strong C-O stretching bands are expected in the region of 1200-1300 cm⁻¹ (aryl-O of methoxy) and around 1000-1050 cm⁻¹ (C-O of the primary alcohol).

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the IR spectrum, typically between 600-800 cm⁻¹. nipne.ro

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric stretching of the benzene ring, which may be weak in the IR spectrum. chemicalbook.com

Predicted Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)
O-H stretch3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (-CH₂, -OCH₃)2850 - 3000Medium
Aromatic C=C stretch1450 - 1600Medium to Strong
Asymmetric C-O-C stretch (Aryl-OCH₃)1200 - 1275Strong
Symmetric C-O-C stretch (Aryl-OCH₃)1020 - 1075Medium
C-O stretch (Primary Alcohol)~1050Strong
C-Cl stretch600 - 800Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to determine the precise solid-state arrangement of the molecule, including unit cell dimensions, space group, and key intramolecular and intermolecular interactions.

Despite a thorough search of available scientific literature and databases, no published X-ray crystallographic data for this compound could be located. This indicates that a single-crystal structure of this specific compound has likely not been determined or, if it has, the data has not been deposited in the public domain.

The availability of a crystalline form is a prerequisite for X-ray crystallography. The successful growth of a single crystal of sufficient size and quality is a critical step that depends on various factors, including the purity of the compound and the selection of an appropriate solvent system and crystallization technique (e.g., slow evaporation, vapor diffusion, or cooling).

Without experimental crystallographic data, a definitive analysis of the solid-state packing, hydrogen bonding networks, and other non-covalent interactions for this compound cannot be provided. Such an analysis would be invaluable for understanding its physical properties and for computational modeling studies. The acquisition of this data would require the future successful crystallization of the compound and subsequent X-ray diffraction analysis.

Theoretical and Computational Chemistry Studies of 2 Chloro 3,5 Dimethoxybenzyl Alcohol

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While theoretical predictions of spectroscopic parameters are a common application of quantum chemical calculations, the absence of such studies for 2-Chloro-3,5-dimethoxybenzyl alcohol means there is no data to present or compare with any potential experimental findings.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. In the context of this compound, QSAR and cheminformatics approaches serve as powerful tools to predict its behavior, guide the synthesis of new derivatives with enhanced characteristics, and understand its mechanism of action at a molecular level. These in silico methods are crucial in modern drug discovery and materials science for accelerating the design-test-analyze cycle.

Descriptor Calculation and Predictive Model Development

The foundation of any QSAR model is the numerical representation of the molecular structure through the calculation of molecular descriptors. These descriptors are quantitative values that encode different aspects of a molecule's topology, geometry, and electronic properties. For a molecule like this compound, a wide array of descriptors would be calculated to build a comprehensive profile of its structural features.

Descriptor Calculation:

The process begins with the 2D or 3D representation of this compound. Using specialized software, various classes of descriptors are computed:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors (2D): These descriptors reflect the connectivity of atoms within the molecule. Examples include the Wiener index, Kier & Hall molecular connectivity indices, and Balaban J index. They provide insights into molecular size, shape, and branching.

Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors quantify the molecule's spatial arrangement. Examples are molecular surface area, volume, and moments of inertia.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods (e.g., Density Functional Theory - DFT). They provide detailed information about the electronic structure of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. For substituted benzyl (B1604629) alcohols, electronic parameters like the Hammett sigma constant (σ) have proven to be significant in predicting their biological activity. nih.gov

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, which are crucial for its biological activity. A key descriptor for benzyl alcohols is the logarithm of the octanol-water partition coefficient (log P or log Kow), which quantifies the molecule's hydrophobicity. nih.govnih.gov

The following table provides an overview of common molecular descriptors that would be calculated for this compound.

Descriptor ClassDescriptor ExampleInformation Encoded
Constitutional Molecular Weight (MW)The total mass of the molecule.
Topological Molecular Connectivity Index (χ)Describes the branching and connectivity of the molecule.
Geometrical Molecular Surface Area (MSA)The total surface area of the molecule.
Quantum-Chemical Dipole Moment (µ)Measures the polarity of the molecule.
Physicochemical Log P (log Kow)Quantifies the hydrophobicity of the molecule.

Predictive Model Development:

Once the descriptors are calculated for a series of benzyl alcohol derivatives (a "training set"), a predictive QSAR model can be developed. This process involves:

Data Set Selection: A diverse set of benzyl alcohol derivatives with known activities or properties is chosen.

Descriptor Calculation: As described above, a large number of descriptors are calculated for each molecule in the set.

Variable Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the activity being modeled. This is a critical step to avoid overfitting the model.

Model Building: A mathematical equation is generated that links the selected descriptors to the activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. For instance, a study on the toxicity of substituted benzyl alcohols to Tetrahymena pyriformis found a strong correlation using a two-descriptor model involving log Kow and the Hammett sigma constant. nih.gov The general form of such a linear model would be:

Activity = c₀ + c₁ × (Descriptor 1) + c₂ × (Descriptor 2) + ...

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

In Silico Screening for Molecular Design and Property Optimization

A validated QSAR model for a class of compounds including this compound becomes a valuable tool for in silico screening and molecular design. This approach allows for the virtual evaluation of novel, yet-to-be-synthesized molecules, saving significant time and resources.

The process typically involves:

Virtual Library Generation: A large library of virtual compounds is created by systematically modifying the structure of this compound. This could involve, for example, changing the position and nature of the substituents on the benzene (B151609) ring.

Descriptor Calculation: The same molecular descriptors used in the QSAR model are calculated for each compound in the virtual library.

Activity/Property Prediction: The validated QSAR model is then used to predict the biological activity or property of interest for each of these new molecules.

Prioritization and Selection: Based on the predicted values, the virtual library is screened and filtered to identify a smaller subset of promising candidates. These candidates are then prioritized for synthesis and experimental testing.

For example, if the goal is to design a derivative of this compound with optimized hydrophobicity and electronic properties for a specific biological target, the QSAR model can guide the selection of substituents. nih.gov A hypothetical screening is illustrated in the table below, where a QSAR model predicts the activity of designed analogs.

CompoundR1 SubstituentR2 SubstituentPredicted Log PPredicted Activity
Parent -Cl-OCH₃2.505.40
Analog 1 -F-OCH₃2.105.25
Analog 2 -Cl-OC₂H₅2.955.78
Analog 3 -Br-OCH₃2.755.62
Analog 4 -Cl-OH2.054.90

Through this iterative process of virtual design, prediction, and prioritization, cheminformatics approaches enable the targeted optimization of molecular properties. This allows researchers to focus their synthetic efforts on compounds with the highest probability of success, thereby accelerating the discovery of new molecules with desired characteristics.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automation for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govnih.gov The synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol and its derivatives is well-suited for adaptation to flow chemistry protocols.

Key Research Directions:

Continuous Chlorination and Oxidation: The synthesis of chlorinated aromatic compounds can be hazardous in batch processes. Flow reactors provide a safer environment for such reactions by minimizing the volume of hazardous reagents at any given time. nih.gov Future research could focus on developing a continuous-flow process for the chlorination of a dimethoxybenzyl alcohol precursor. Similarly, the oxidation of a corresponding toluene derivative to the benzyl (B1604629) alcohol can be achieved with greater control and selectivity in a flow system, potentially utilizing heterogeneous catalysts to simplify purification. mdpi.com

Automated Derivatization: The benzyl alcohol group is a versatile handle for a wide range of chemical transformations, including etherification, esterification, and nucleophilic substitution. nih.govsyrris.comnih.gov Integrating flow reactors with automated platforms would enable the rapid synthesis of a library of this compound derivatives. This high-throughput approach could accelerate the discovery of new molecules with desirable properties for various applications.

Exploitation in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The chlorine atom in this compound can participate in halogen bonding, a directional and tunable non-covalent interaction that is increasingly being used in the construction of supramolecular assemblies. nih.govbohrium.comacs.orgresearchgate.net

Potential Applications in Supramolecular Chemistry:

Supramolecular ApplicationRole of this compoundPotential Outcome
Crystal Engineering The chlorine atom can act as a halogen bond donor to direct the self-assembly of molecules in the solid state. rsc.orgnih.govCreation of novel crystalline materials with tailored architectures and properties, such as specific packing arrangements or porosity.
Host-Guest Chemistry The aromatic ring and substituents can contribute to the formation of a cavity or binding site for guest molecules.Development of new host molecules for the selective recognition and sensing of small molecules or ions.
Supramolecular Polymers The molecule could be designed as a monomer that self-assembles into long-chain polymers through halogen bonding and other non-covalent interactions. nih.govFormation of advanced materials with dynamic and responsive properties, such as self-healing polymers or stimuli-responsive gels.

The interplay between the halogen bond-donating chlorine atom and the hydrogen bond-donating and -accepting capabilities of the alcohol and methoxy (B1213986) groups provides a rich platform for designing intricate supramolecular structures.

Green Chemistry Innovations for Sustainable Production and Application

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chalmers.se The synthesis and application of this compound can be made more sustainable through several innovative approaches.

Areas for Green Chemistry Research:

Benign Synthesis Routes: Research into alternative, greener synthetic methods is crucial. This could involve the use of less toxic reagents and solvents, as well as catalytic systems that operate under milder conditions. chalmers.seresearchgate.net For instance, developing a biocatalytic or electrochemical method for the synthesis of this compound would be a significant advancement. semanticscholar.orgisroset.org

Renewable Feedstocks: Exploring the synthesis of this compound from renewable starting materials would reduce its environmental footprint. Lignin, a complex aromatic polymer found in biomass, is a potential source of substituted phenolic compounds that could be converted into the desired product.

Catalytic Oxidation: The oxidation of the corresponding substituted toluene to this compound is a key synthetic step. The use of environmentally benign oxidants, such as hydrogen peroxide or even molecular oxygen, in combination with efficient and recyclable catalysts, would represent a greener alternative to traditional stoichiometric oxidants. mdpi.comresearchgate.net

Interdisciplinary Applications in Advanced Chemical Sciences and Beyond

The unique combination of functional groups in this compound makes it a versatile building block for a wide range of interdisciplinary applications. researchgate.net

Emerging Interdisciplinary Research Avenues:

Materials Science: The ability of this molecule to participate in specific non-covalent interactions and to be readily functionalized makes it a promising candidate for the development of advanced materials. nih.govnih.govmdpi.com This includes the design of liquid crystals, functional polymers, and porous organic frameworks. The presence of the chlorine atom can also be exploited to tune the electronic and photophysical properties of these materials.

Medicinal Chemistry: Substituted benzyl alcohol scaffolds are present in a variety of biologically active molecules. researchgate.net The specific substitution pattern of this compound could be a key feature in the design of new therapeutic agents. Future research could involve the synthesis and biological evaluation of a library of derivatives to explore their potential as, for example, antimicrobial or anticancer agents.

Chemical Biology: Functionalized benzyl alcohols can be used as chemical probes to study biological systems. Derivatives of this compound could be designed to interact with specific biomolecules, enabling the investigation of biological processes at the molecular level.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3,5-dimethoxybenzyl alcohol, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible synthesis involves chlorination of 3,5-dimethoxybenzyl alcohol (CAS 705-76-0) using thionyl chloride (SOCl₂) under controlled conditions . Alternatively, selective chlorination of a pre-functionalized benzyl alcohol precursor (e.g., using Cl₂ or N-chlorosuccinimide) in anhydrous solvents like dichloromethane at 0–25°C may be employed. Reaction monitoring via TLC or HPLC is critical to avoid over-chlorination. Yields are highly dependent on stoichiometry, temperature, and catalyst selection. For example, demonstrates that SOCl₂ reactions with benzyl alcohols require precise stoichiometry to minimize side reactions like esterification .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine multiple analytical techniques:
  • Melting Point : Compare observed values (e.g., 50–57°C for structurally similar Syringyl Alcohol ) with literature.
  • Chromatography : Use HPLC with a C18 column and UV detection (λ ~280 nm) to confirm purity.
  • Spectroscopy :
  • ¹H NMR : Look for characteristic methoxy (δ 3.7–3.9 ppm) and benzyl alcohol protons (δ 4.5–4.7 ppm). Chlorine substitution alters aromatic splitting patterns .
  • FTIR : Confirm O–H (3200–3500 cm⁻¹), C–O (1250 cm⁻¹), and C–Cl (550–750 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :
  • Solubility : Likely similar to Syringyl Alcohol (CAS 530-56-3), which dissolves in DMSO (36 mg/mL) and methanol but is sparingly soluble in water (0.40 g/L at 25°C) . Chlorine may reduce polarity, enhancing solubility in non-polar solvents.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor decomposition via periodic NMR or LC-MS, as benzylic alcohols are prone to dehydration .

Advanced Research Questions

Q. How can catalytic methods be optimized for asymmetric synthesis of this compound derivatives?

  • Methodological Answer : Explore enantioselective reductions of ketone precursors (e.g., 2-chloro-3,5-dimethoxyacetophenone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or Ru-BINAP complexes. highlights sodium borohydride reductions in 1,2-dimethoxyethane under inert atmospheres (84% yield for a dihydroxybenzyl alcohol analog), suggesting adaptable protocols . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing chlorine and methoxy groups activate the benzylic position for SN₂ reactions. For example, in Mitsunobu reactions with triphenylphosphine/DIAD, the alcohol can be converted to ethers or esters. Kinetic studies (e.g., varying solvents, bases) can elucidate steric/electronic effects. notes that fluorinated analogs undergo similar reductions to benzyl alcohols, providing a comparative framework .

Q. How does this compound interact with biological targets, and what structural modifications enhance antiviral activity?

  • Methodological Answer : Syringyl Alcohol (4-hydroxy-3,5-dimethoxybenzyl alcohol), a structural analog, exhibits antiviral properties by inhibiting viral proteases . Introduce substituents (e.g., –NO₂, –CF₃) to the aromatic ring and assess activity via plaque reduction assays. Computational docking (e.g., AutoDock Vina) can predict binding affinity to viral enzymes like HIV-1 reverse transcriptase .

Q. What are the contradictions in reported spectral data for halogenated benzyl alcohols, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., chlorine’s deshielding effect vs. methoxy’s electron donation) require careful solvent standardization (e.g., CDCl₃ vs. DMSO-d₆). Compare data with structurally related compounds:
  • 3,5-Dichlorobenzyl Alcohol : δ 4.7 ppm (CH₂OH), δ 7.4–7.6 ppm (aromatic) .
  • Syringyl Alcohol : δ 4.5 ppm (CH₂OH), δ 6.6 ppm (aromatic) .
    Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, N95 masks, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification.
  • Storage : Classify as flammable (WGK 3) and store in flame-resistant cabinets at –20°C .

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